2-Amino-6,7-diethoxyquinazolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-amino-6,7-diethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H15N3O3/c1-3-17-9-5-7-8(6-10(9)18-4-2)14-12(13)15-11(7)16/h5-6H,3-4H2,1-2H3,(H3,13,14,15,16) |
InChI Key |
GHNAPLAAAOBMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Amino 6,7 Diethoxyquinazolin 4 1h One Analogues
General Synthetic Strategies for Quinazolinone Ring Systems
The quinazolinone nucleus is a prevalent motif in numerous biologically active compounds, which has driven the development of diverse and efficient synthetic routes for its construction. rsc.org These strategies range from traditional condensation reactions to advanced transition metal-catalyzed and energy-assisted methodologies.
Cyclo-condensation Reactions for Quinazolinone Formation
Cyclo-condensation reactions represent the most classical and widely employed method for assembling the quinazolinone ring system. These methods typically involve the formation of the pyrimidine (B1678525) ring fused to a benzene (B151609) precursor.
One of the earliest and most fundamental approaches is the Niementowski synthesis , which involves the condensation of anthranilic acids with amides at high temperatures. nih.govnih.gov This method, while foundational, often requires harsh conditions and lengthy reaction times. nih.govnih.gov
More versatile and common strategies start with ortho-substituted benzamides, such as 2-aminobenzamide (B116534) or 2-halobenzamides. acs.orgnih.gov For instance, 2-aminobenzamides can undergo cyclo-condensation with a variety of one-carbon sources like aldehydes, orthoesters, or carboxylic acids. acs.orgorganic-chemistry.orgresearchgate.net The reaction with aldehydes, often catalyzed by acids like p-toluenesulfonic acid or copper salts, proceeds through an initial condensation followed by cyclization and subsequent oxidation to yield the quinazolinone. acs.orgorganic-chemistry.org
Isatoic anhydride (B1165640) is another key starting material, which reacts with various amidoxime (B1450833) derivatives in the presence of iron(III) chloride to efficiently produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org A general scheme for these cyclo-condensation reactions is the reaction of an ortho-substituted aniline, such as 2-aminobenzoic acid, with reagents like acid chlorides or imidates. researchgate.net
A summary of common starting materials and reagents for cyclo-condensation is presented below.
| Starting Material | Reagent(s) | Key Features |
| Anthranilic Acid | Amides (e.g., Formamide) | Classical Niementowski synthesis; often requires high temperatures. nih.govnih.gov |
| 2-Aminobenzamide | Aldehydes, Orthoesters | Versatile; can be catalyzed by acids or metal salts. acs.orgorganic-chemistry.orgresearchgate.net |
| Isatoic Anhydride | Amidoximes, Amines | Efficient route, often catalyzed by Lewis acids. organic-chemistry.orgresearchgate.net |
| ortho-Halobenzamides | Amides, Nitriles | Involves initial nucleophilic substitution followed by cyclization. acs.orgorganic-chemistry.org |
Transition Metal-Catalyzed Approaches in Quinazolinone Synthesis
In recent years, transition metal catalysis has emerged as a powerful and efficient alternative to classical condensation methods for quinazolinone synthesis. rsc.org These approaches often proceed under milder conditions and offer greater functional group tolerance and synthetic efficiency. nih.gov Catalysts based on copper, palladium, iron, manganese, and cobalt have been extensively explored. rsc.orgrsc.orgnih.govmdpi.comresearchgate.net
Copper-catalyzed reactions are particularly prevalent. For example, quinazolinones can be synthesized via a copper-catalyzed one-pot, three-component reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium (B1175870) nitrate. mdpi.com Another approach involves the copper-catalyzed tandem reaction of (2-bromophenyl)methylamines with amides. mdpi.com Copper catalysts also enable the dual oxidative C-H amination of methylarenes in the presence of 2-aminoarylketones and ammonium acetate (B1210297) to form the quinazoline (B50416) ring. mdpi.com
Iron-catalyzed systems , valued for being cost-effective and environmentally benign, have been used for the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides. researchgate.net Similarly, manganese(I) catalysts have been employed in the direct synthesis of quinazolines from 2-aminobenzyl alcohols and primary amides. nih.govnih.gov
Palladium-catalyzed C-H bond activation represents a more advanced strategy, allowing for the direct functionalization of the quinazolinone scaffold to build more complex, fused heterocyclic systems. rsc.org These modern catalytic methods provide powerful tools for creating diverse quinazolinone derivatives. rsc.orgnih.gov
Microwave-Assisted and Photocatalyzed Methodologies
To address the limitations of traditional thermal heating, such as long reaction times and high energy consumption, modern energy-assisted techniques have been applied to quinazolinone synthesis.
Microwave-assisted synthesis has proven to be a highly effective method for accelerating these reactions. researchgate.net The Niementowski synthesis, for example, shows significantly reduced reaction times and improved yields when conducted under microwave irradiation. nih.govfrontiersin.org Similarly, the three-component condensation of anthranilic acid, amines, and orthoesters is rapidly achieved in high yields under solvent-free microwave conditions, often using solid acid catalysts like heteropolyacids. researchgate.netresearchgate.net Microwave heating has been successfully applied to various cyclization and condensation reactions, making it a valuable tool for the rapid generation of quinazolinone libraries. frontiersin.orgsci-hub.cat
Photocatalysis offers another green and efficient synthetic route. A combined enzymatic and photocatalytic approach has been reported where α-Chymotrypsin catalyzes the initial cyclization of an aldehyde and 2-aminobenzamide, followed by a white LED-induced oxidation to furnish the final quinazolinone product in excellent yield within a short timeframe. nih.gov Visible-light-driven photoredox catalysis has also been used for the synthesis of quinazolinones from 2-(dibenzylamino)benzamide precursors. organic-chemistry.org
Targeted Synthesis of 6,7-Dialkoxy-substituted Quinazolinones
The synthesis of the specific analogue, 2-Amino-6,7-diethoxyquinazolin-4(1H)-one, requires strategies that control the substitution pattern on the benzene ring and the introduction of the amino group at the C-2 position.
Introduction of Ethoxy Substituents at Positions C-6 and C-7
The introduction of alkoxy groups, such as ethoxy or methoxy (B1213986), at the C-6 and C-7 positions of the quinazolinone ring is typically achieved by starting with a correspondingly substituted benzene derivative. The synthesis of many 6,7-dialkoxy-substituted quinazolinones, including pharmaceutically relevant compounds like gefitinib (B1684475) and erlotinib (B232), begins with a substituted anthranilic acid or a related precursor. nih.gov
For the target compound, a logical starting material would be 4,5-diethoxyanthranilic acid or 2-amino-4,5-diethoxybenzamide . The synthesis generally proceeds by first constructing the 6,7-diethoxy-substituted benzene ring and then using this precursor in one of the standard quinazolinone ring-forming reactions described in Section 2.1. For example, reacting 2-amino-4,5-diethoxybenzoic acid with a suitable reagent to introduce the C-2 and N-3 atoms of the pyrimidine ring would yield the desired 6,7-diethoxyquinazolinone core. A common precursor for many such syntheses is 6,7-dimethoxy-3H-quinazolin-4-one, which is then further functionalized. nih.gov The synthesis of the diethoxy analogue would follow a similar pathway, starting from materials bearing ethoxy groups instead of methoxy groups.
| Precursor Molecule | Synthetic Step | Resulting Structure |
| 3,4-Diethoxybenzoic Acid | Nitration, followed by reduction | 2-Amino-4,5-diethoxybenzoic acid |
| 2-Amino-4,5-diethoxybenzoic acid | Reaction with formamide (B127407) or cyanogen (B1215507) | 6,7-Diethoxyquinazolin-4(1H)-one |
| 2-Amino-4,5-diethoxybenzonitrile | Cyclization with a one-carbon source | 6,7-Diethoxyquinazolin-4(1H)-one |
Strategies for Amination at Position C-2 of the Quinazolinone Scaffold
Introducing an amino group specifically at the C-2 position can be accomplished through several distinct synthetic routes.
One classical approach is the Griess synthesis , which involves the reaction of anthranilic acid with cyanogen to form a 2-cyano intermediate. This can then be converted to a 2-ethoxy derivative, which subsequently reacts with ammonia (B1221849) to yield the 2-amino-4(3H)-quinazolinone. nih.gov
A more modern, metal-free approach involves the oxidative annulation of 2-aminobenzophenones with cyanamides. nih.gov This method allows for the direct synthesis of 2-aminated quinazolines under mild conditions and is tolerant of various functional groups. The reaction proceeds through the formation of an amidine intermediate, which then undergoes cyclization and dehydration. nih.gov
Another strategy utilizes a zinc-promoted deaminative coupling of o-amino amides with nitriles. rsc.org This reaction is believed to proceed via an aminyl radical pathway and provides efficient access to diverse quinazolinone scaffolds. Furthermore, tandem reactions involving copper-catalyzed reductive amination followed by oxidative amination can also be employed to construct the 2-amino-substituted quinazolinone core. researchgate.net These advanced methods offer powerful alternatives for introducing the C-2 amino group with high efficiency and selectivity. nih.govrsc.orgresearchgate.net
Post-Synthetic Derivatization of the this compound Core
The inherent chemical functionalities of the this compound core offer multiple avenues for structural modification. The exocyclic amino group at C-2, the pyrimidinone nitrogen at N-3, and the electron-rich benzene ring are all amenable to further chemical reactions, enabling the generation of diverse libraries of analogues.
Functionalization at the Amino Group (C-2)
The exocyclic amino group at the C-2 position is a key site for introducing structural diversity. While direct electrophilic substitution on this nitrogen can be challenging, several methods have been established for its functionalization.
Acylation and Alkylation: Direct acylation of the 2-amino group has been demonstrated. For instance, in a related series, an N-substituted 2-aminoquinazolin-4(1H)-one was successfully acetylated using acetic anhydride and triethylamine (B128534) in dichloromethane (B109758) to yield the corresponding N-acetyl derivative. nih.gov This reaction demonstrates that the exocyclic amino group can act as a nucleophile under appropriate conditions. Similarly, N-alkylation, such as methylation with iodomethane, has also been reported for this class of compounds, further expanding the potential for modification at this site. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, Triethylamine, Dichloromethane, 40 °C | N-acetyl-2-aminoquinazolin-4(1H)-one derivative | nih.gov |
| Methylation | Iodomethane, Triethylamine, Dichloromethane, 40 °C | N-methyl-2-aminoquinazolin-4(1H)-one derivative | nih.gov |
| Urea Formation (General) | Aryl/Alkyl Isocyanate | N-(4-oxo-3,4-dihydroquinazolin-2-yl)urea derivative | nih.govnih.gov |
| Thiourea Formation (General) | Aryl/Alkyl Isothiocyanate | N-(4-oxo-3,4-dihydroquinazolin-2-yl)thiourea derivative | nih.govias.ac.in |
Modifications on the Benzene Ring (C-6, C-7)
The 6,7-diethoxy substitution pattern on the benzene ring provides both electronic activation and specific sites for chemical transformation.
Dealkylation and Re-alkylation: A powerful strategy for diversifying the substitution at the C-6 and C-7 positions involves a selective dealkylation followed by re-alkylation. Research on the 6,7-dimethoxyquinazolin-4(3H)-one has shown that regioselective demethylation can be achieved at the C-6 position. nih.gov Heating the compound with L-methionine in methanesulfonic acid preferentially cleaves the C-6 methoxy group to yield the 6-hydroxy-7-methoxyquinazolin-4(3H)-one derivative. nih.gov This newly exposed hydroxyl group serves as a handle for subsequent O-alkylation, allowing the introduction of a wide variety of new alkoxy groups, thereby creating analogues with altered steric and electronic properties. nih.gov This two-step process provides a reliable method for generating diversity specifically at the C-6 position.
Electrophilic Aromatic Substitution: The two ethoxy groups are electron-donating, thus activating the benzene ring towards electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org According to the principles of SEAr, these ortho-, para-directing groups would direct incoming electrophiles to the C-5 and C-8 positions. science.gov Potential reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). wikipedia.org While specific examples on the this compound scaffold are not detailed in the surveyed literature, this pathway is a theoretically sound and highly probable route for further functionalization of the benzene moiety.
| Reaction Type | Position | Reagents and Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Dealkylation (Demethylation) | C-6 | L-methionine, Methanesulfonic acid, reflux | 6-Hydroxy-7-alkoxy derivative | nih.gov |
| O-Alkylation | C-6 | Alkyl halide, Base (e.g., K₂CO₃) | 6-Alkoxy'-7-alkoxy derivative | nih.gov |
| Nitration (Predicted) | C-5 / C-8 | HNO₃, H₂SO₄ | Nitro-substituted derivative | wikipedia.org |
| Halogenation (Predicted) | C-5 / C-8 | Br₂ or Cl₂, Lewis Acid | Halo-substituted derivative | wikipedia.org |
Diversification at the N-3 Position
The N-3 position of the pyrimidinone ring is another key site for post-synthetic modification, primarily through alkylation and related reactions.
N-Alkylation: The hydrogen atom at the N-3 position is acidic and can be removed by a base, allowing for nucleophilic attack on an alkyl halide. The direct alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with reagents such as benzyl (B1604629) chloride or ethyl chloroacetate (B1199739) has been successfully carried out in the presence of bases like potassium carbonate or cesium carbonate in a polar aprotic solvent like DMF. juniperpublishers.com This method provides a straightforward route to a variety of N-3 substituted quinazolinones. Studies have shown that these conditions typically favor N-alkylation over O-alkylation of the tautomeric enol form. juniperpublishers.com
Mitsunobu Reaction: The Mitsunobu reaction offers an alternative and powerful method for N-alkylation. wikipedia.orgorganic-chemistry.org This reaction involves an alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). The N-3 atom of the quinazolinone acts as the nucleophile, attacking the activated alcohol. researchgate.net The Mitsunobu reaction has been used to achieve intramolecular cyclization involving the N-3 position of a quinazolinone core, highlighting its utility for forming C-N bonds at this site under mild conditions. nih.gov The choice between direct alkylation and the Mitsunobu reaction can depend on the substrate and the desired complexity of the appended alkyl group.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Direct N-Alkylation | Alkyl halide (e.g., Benzyl chloride), Base (e.g., K₂CO₃), DMF, heat | 3-Alkyl-quinazolin-4(1H)-one derivative | juniperpublishers.com |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | 3-Alkyl-quinazolin-4(1H)-one derivative | organic-chemistry.orgnih.gov |
Structure Activity Relationship Sar and Structural Design Principles for 2 Amino 6,7 Diethoxyquinazolin 4 1h One Derivatives
Influence of Substituents on the Quinazolinone Core on Biological Activity
SAR studies have revealed that the biological profiles of quinazolinone derivatives are highly dependent on the nature and position of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. nih.gov Positions 2, 3, 6, and 8 have been identified as particularly significant for modulating various pharmacological activities. nih.govnih.gov
The 2-amino group on the quinazolinone scaffold plays a pivotal role in mediating interactions with biological targets. Its ability to act as a hydrogen bond donor is critical for anchoring the molecule within the binding sites of receptors and enzymes. The affinity of certain 2-aminoquinazoline (B112073) derivatives for targets like the A2A adenosine (B11128) receptor is directly mediated by this amine function. mdpi.com
Theoretical models for other aminated quinazolines, such as 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives, highlight the importance of an electrostatic interaction between the protonated amine group and a primary nucleophilic site on the target receptor. nih.gov This interaction is a key feature for receptor binding. nih.gov Furthermore, introducing aminoalkyl chains at the C2-position can be a strategic approach to enhance compound solubility without compromising affinity or activity. mdpi.com In some designs, a free primary amino group (NH2) is incorporated to form extra hydrogen bonds with the receptor site, potentially leading to tighter binding and improved activity. nih.gov
Substituents at the 6- and 7-positions of the quinazoline (B50416) core are instrumental in defining the pharmacological profile of the derivatives. The presence of two alkoxy groups, such as the diethoxy groups in the parent compound, is a common feature in many potent kinase inhibitors and receptor antagonists.
For instance, a series of 6,7-dimorpholinoalkoxy quinazoline derivatives were developed as potent Epidermal Growth Factor Receptor (EGFR) inhibitors, exhibiting significant antiproliferative activities against various tumor cell lines. nih.gov Similarly, 6,7-dimethoxy-quinazoline-4-arylamine derivatives have shown inhibitory activity against EGFR tyrosine kinase (EGFR-TK). researchgate.net The enantiomer (+)-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone, known as (+)-cyclazosin, was identified as a highly potent and selective antagonist for the alpha 1B-adrenoceptor subtype. nih.gov Structural modifications at these positions have been shown to produce multi-kinase inhibitors with effective anti-proliferative activity. mdpi.com The specific nature and size of the alkoxy groups can influence binding affinity and selectivity towards different biological targets.
| Compound Series | Substituents at C6 and C7 | Biological Target | Observed Activity | Reference |
|---|---|---|---|---|
| Quinazoline Derivatives | 6,7-Dimethoxy | Alpha1-Adrenergic Receptors | Potent antagonism, with some compounds showing nanomolar affinity. | nih.gov |
| Quinazoline Derivatives | 6,7-Dimorpholinoalkoxy | EGFR | Potent EGFR inhibition and antiproliferative activity. | nih.gov |
| (+)-Cyclazosin | 6,7-Dimethoxy | Alpha 1B-Adrenoceptor | Highly potent and selective competitive antagonism. | nih.gov |
| Quinazoline-4-arylamine Derivatives | 6,7-Dimethoxy | EGFR-TK | Inhibition of EGFR tyrosine kinase. | researchgate.net |
Beyond the 2-amino and 6,7-dialkoxy groups, substitutions at other positions on the quinazolinone ring provide additional avenues for modulating biological activity.
N-3 Position: The introduction of various moieties at the N-3 position can significantly enhance pharmacological effects. It has been suggested that adding different heterocyclic groups at this position can increase activity. nih.gov For example, linking l-amino acids to the N-3 position has been used to incorporate free amino or carboxylic acid groups, which can form additional hydrogen bonds with a target receptor, leading to better binding and higher activity. nih.gov
C-4 Position: The C-4 position is crucial for the activity of many quinazoline derivatives. The substitution of an oxo group, as in quinazolin-4(1H)-one, is a defining feature. However, in other quinazoline scaffolds, substitutions with amine or substituted amine groups at the C-4 position have been shown to improve antimicrobial activities. nih.gov For certain classes of antagonists, such as those targeting the opioid receptor like-1 (ORL1), a 4-aminoquinazoline core is a key structural element. nih.govresearchgate.net The nature of the substituent at this position can also be critical for cytotoxic and antimalarial actions. researchgate.net
C-8 Position: The C-8 position of the benzene ring is another strategic site for modification. The presence of a halogen atom at this position has been linked to improved antimicrobial properties. nih.gov More targeted studies on tankyrase inhibitors have shown that introducing larger, polar substituents at C-8 can create new, favorable interactions with the target enzyme. Specifically, nitro- and diol-substituents at C-8 were found to improve both the affinity and selectivity of quinazolin-4-one-based inhibitors. researchgate.netbiorxiv.org
Rational Design of Novel Analogues based on SAR Principles
A comprehensive understanding of the SAR of 2-amino-6,7-diethoxyquinazolin-4(1H)-one derivatives allows for the rational design of new analogues with optimized properties. This process involves leveraging computational tools and established medicinal chemistry strategies to predict and synthesize molecules with enhanced potency, selectivity, and pharmacokinetic profiles.
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. researchgate.net By analyzing the key interactions of active compounds like this compound with their biological targets, a pharmacophore model can be constructed. This model typically includes features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
Once a pharmacophore is established, it serves as a template for virtual screening of compound libraries to find new molecules that fit the model. researchgate.net It also guides the lead optimization process, where an existing active compound (a "lead") is systematically modified to improve its properties. For example, molecular modeling has been used to clarify the structural factors that contribute to the high affinity and selectivity of 4-aminoquinazoline derivatives, guiding further design efforts. nih.gov Similarly, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of a series of compounds with their biological activities, providing predictive power for designing more potent analogues. nih.gov
Isosteric and bioisosteric replacement is a fundamental strategy in drug design used to modify a lead compound's properties while retaining its desired biological activity. cambridgemedchemconsulting.com A bioisostere is a group or molecule that has chemical and physical similarities to another, producing broadly similar biological effects. cambridgemedchemconsulting.compreprints.org This technique is employed to enhance potency, alter selectivity, improve pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.comnih.gov
Bioisosteric replacements can range from simple atomic swaps (e.g., replacing a hydrogen with a fluorine) to more complex functional group interchanges. cambridgemedchemconsulting.comu-tokyo.ac.jp For instance, in the development of novel anti-inflammatory agents based on condensed quinazolines, the bioisosteric replacement of a carbon atom with a sulfur atom was explored. preprints.orgnih.govnih.gov While this specific change was found to decrease affinity for the COX-1 enzyme in that particular scaffold, it demonstrates the principle of how such replacements can modulate target interaction. preprints.orgnih.gov The application of bioisosteric principles to the this compound core could involve modifying the ethoxy groups (e.g., to isopropoxy or cyclopropylmethoxy) or replacing the C-2 amino group with other hydrogen-bonding moieties to fine-tune receptor interactions.
| Original Group | Classical Bioisostere | Non-Classical Bioisostere | Potential Impact on Properties | Reference |
|---|---|---|---|---|
| -H | -F | -D (Deuterium) | Modify metabolism, alter pKa, block metabolic oxidation. | cambridgemedchemconsulting.com |
| -OH | -NH2, -SH | -CH2OH | Alter hydrogen bonding capacity, change acidity/basicity. | u-tokyo.ac.jp |
| -Cl | -Br, -SH | -CF3 | Modify lipophilicity, size, and electronic effects. | cambridgemedchemconsulting.com |
| -CH= | -N= | -S- | Change ring electronics, geometry, and metabolic stability. | cambridgemedchemconsulting.com |
| Phenyl Ring | Pyridyl Ring | Thiophene Ring | Alter solubility, metabolic pathways, and target interactions. | cambridgemedchemconsulting.com |
Conformational Analysis and its Implications for Activity
The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For derivatives of this compound, the spatial orientation of the diethoxy groups at the 6 and 7 positions of the quinazoline core plays a significant role in modulating their interaction with biological targets. This section delves into the conformational analysis of these derivatives and the profound implications for their structure-activity relationship (SAR).
The Significance of Alkoxy Group Conformation
Research on related 6,7-dialkoxyquinazoline derivatives has consistently highlighted the importance of the conformation of these substituents for biological activity, particularly in the context of kinase inhibition. Studies on 4-anilinoquinazoline (B1210976) derivatives, for instance, have shown that the nature and orientation of the groups at the 6 and 7 positions are crucial for potent inhibition of enzymes like the epidermal growth factor receptor (EGFR) kinase. It has been established that 6,7-dialkoxy substitution is generally compatible with good activity.
A key aspect of the conformational analysis of 6,7-diethoxyquinazolines is the rotational freedom around the Ar-O and O-CH2 bonds of the ethoxy groups. The dihedral angles associated with these bonds determine the spatial projection of the terminal ethyl groups. Theoretical and experimental studies on similar ortho-dimethoxybenzene systems have indicated a preference for a co-planar conformation with the aromatic ring. This planarity can be crucial for optimal interaction with the target protein. In the case of the diethoxy derivatives, while the ethyl groups introduce more conformational flexibility compared to methoxy (B1213986) groups, a near-planar orientation is often favored to maximize resonance effects and minimize steric hindrance.
Impact on Receptor Binding and Activity
The conformation of the 6,7-diethoxy groups directly impacts how the quinazolinone scaffold is presented to the binding site of a biological target. Molecular modeling studies on related quinazoline kinase inhibitors have revealed that bulkier substituents at these positions can cause a slight deviation of the quinazoline core within the active site. This can, in turn, affect the formation of critical hydrogen bonds and other non-covalent interactions that are essential for high-affinity binding.
The following table summarizes the conformational considerations and their implications for the activity of this compound derivatives:
| Conformational Feature | Implication for Biological Activity |
| Planarity of Alkoxy Groups with the Quinazoline Ring | A near-planar conformation is often favored, which can enhance electronic interactions and contribute to a more rigid and pre-organized structure for binding. |
| Rotational Freedom of Ethoxy Chains | While allowing for adaptability to the binding site, excessive flexibility can be entropically unfavorable. The preferred conformation is a balance between minimizing steric clashes and maximizing favorable interactions. |
| Overall Molecular Shape | The spatial disposition of the ethoxy groups defines the overall shape of the molecule, which is critical for complementarity with the topology of the receptor's binding pocket. |
| Interaction with Specific Amino Acid Residues | The orientation of the ethoxy groups can facilitate or hinder interactions with specific amino acid residues in the active site, thereby modulating binding affinity and selectivity. |
Research Findings on Conformational Effects
While specific conformational analysis data for this compound is limited in publicly available literature, insights can be drawn from studies on analogous compounds. For instance, quantitative structure-activity relationship (QSAR) and molecular docking studies on various quinazolinone derivatives consistently identify steric and electronic parameters related to the 6 and 7 substituents as critical for activity.
The table below presents hypothetical data based on common findings in computational chemistry studies of similar kinase inhibitors, illustrating how conformational parameters could correlate with biological activity.
| Derivative | Dihedral Angle (C6-O-C-C) (°) | Dihedral Angle (C7-O-C-C) (°) | Predicted Binding Affinity (Ki, nM) |
| Conformer A | 175 | 178 | 5.2 |
| Conformer B | 95 | 105 | 89.7 |
| Conformer C | 10 | 15 | 25.4 |
| Conformer D | -85 | -90 | 150.1 |
Note: The dihedral angles presented are for illustrative purposes to demonstrate the potential impact of ethoxy group conformation on activity and are not based on experimentally determined values for this compound.
In this hypothetical scenario, Conformer A, with its near anti-periplanar (extended) conformation of the ethoxy groups, exhibits the highest predicted binding affinity. This conformation might allow for optimal interactions within a specific kinase binding site. Conversely, conformers with more gauche or syn-periplanar orientations show reduced affinity, likely due to steric clashes or a less favorable orientation for key interactions.
Molecular Targets and Biological Mechanisms of Action of 2 Amino 6,7 Diethoxyquinazolin 4 1h One Analogues
Enzyme Inhibition Studies
Analogues of 2-Amino-6,7-diethoxyquinazolin-4(1H)-one represent a versatile class of compounds that have been extensively studied for their inhibitory effects on a variety of enzymes crucial to cellular signaling and metabolic pathways. The core quinazoline (B50416) structure serves as a privileged scaffold in medicinal chemistry, allowing for modifications that enable potent and selective targeting of different enzymatic activities. Research has demonstrated that these analogues can effectively modulate the function of several key enzymes, including tyrosine kinases, heat shock proteins, and enzymes involved in metabolic regulation.
Tyrosine Kinase Inhibition
Tyrosine kinases are a family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on protein substrates. This process, known as tyrosine phosphorylation, is a fundamental mechanism in signal transduction, regulating cellular processes such as growth, differentiation, and apoptosis. Dysregulation of tyrosine kinase activity is a common hallmark of various diseases, particularly cancer, making them a prime target for therapeutic intervention. Quinazolinone-based compounds have emerged as a significant class of tyrosine kinase inhibitors.
Analogues based on the anilinoquinazoline scaffold are well-established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. The primary mechanism of action for these compounds involves their ability to act as competitive inhibitors at the ATP-binding site within the intracellular kinase domain of EGFR.
The quinazoline core of these inhibitors mimics the adenine ring of ATP, allowing them to dock into the hydrophobic pocket of the kinase domain. The aniline portion of the molecule extends into a more selective, lipophilic region of the active site. This reversible binding prevents the natural substrate, ATP, from accessing the catalytic site, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of EGFR-mediated signaling can halt uncontrolled cell proliferation and induce apoptosis in cancer cells that are dependent on this pathway.
The inhibitory activity of quinazoline analogues is not limited to EGFR. The ErbB family of receptors, which includes EGFR (ErbB1), HER2/neu (ErbB2), Her-3 (ErbB3), and Her-4 (ErbB4), shares significant structural homology within their kinase domains. This similarity allows for the development of quinazoline derivatives that can modulate the activity of other ErbB family members. Ligand binding to these receptors induces the formation of homodimers or heterodimers, leading to the activation of their intrinsic tyrosine kinase domains and subsequent signal transduction.
By modifying the substituents on the quinazoline scaffold, researchers can develop analogues with varying selectivity profiles. Some analogues are designed as pan-ErbB inhibitors, targeting multiple members of the family simultaneously. For instance, a novel quinazoline compound has been investigated for its dual inhibitory activity against both Her2 and EGFR. unibas.it This broader inhibition can be advantageous in overcoming resistance mechanisms that may arise from the activation of alternative signaling pathways mediated by other ErbB receptors.
Inhibition of Heat Shock Proteins (Hsp90)
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in maintaining the stability and function of a wide range of "client" proteins, many of which are essential for cancer cell survival and proliferation. These client proteins include mutated signaling kinases, transcription factors, and other proteins involved in oncogenesis. The high demand for Hsp90 function in tumor cells makes it an attractive target for cancer therapy.
Certain quinazoline derivatives have been identified as inhibitors of Hsp90. For example, a novel quinazoline, 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)yl)ethyl)benzenesulfonamide, was investigated for its Hsp90 inhibitory activity. unibas.it Molecular docking studies suggest that this compound can fit into the N-terminal ATP-binding site of Hsp90, thereby inhibiting its chaperone function. unibas.it This leads to the destabilization and subsequent degradation of Hsp90 client proteins, ultimately resulting in apoptosis of cancer cells. Furthermore, studies on benzothiazoloquinazolinequinones have shown that these compounds can induce an oxidative cleavage of Hsp90, particularly in the presence of ascorbate, highlighting a distinct mechanism of inhibition. nih.gov
| Compound Class | Target | Mechanism of Action | IC50 / Binding Affinity |
| Benzothiazoloquinazolinequinones | Hsp90 | Induces oxidative cleavage of Hsp90 in the presence of ascorbate. nih.gov | 0.11 to 2.98 µM (for antiproliferative activity) nih.gov |
| 4-(2-(4-Oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)yl)ethyl)benzenesulfonamide | Hsp90 | Binds to the N-terminal ATP-binding site. unibas.it | 51 nM (SPR) / Ki of 5.19 µM (Docking) unibas.it |
Fructose-1,6-bisphosphatase (F16BPase) Inhibition
Fructose-1,6-bisphosphatase (F16BPase) is a key regulatory enzyme in the gluconeogenesis pathway, responsible for the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. Inhibition of F16BPase is a therapeutic strategy for managing type 2 diabetes by reducing excessive hepatic glucose production.
A novel series of anilinoquinazolines has been identified as allosteric inhibitors of F16BPase. acs.orgnih.gov Unlike their EGFR-inhibiting counterparts, these compounds bind to a newly discovered allosteric site at the subunit interface of the enzyme. acs.orgnih.gov This binding event involves a loop of amino acid residues (52-72), preventing this loop from participating in the formation of the catalytic site. acs.orgnih.gov Interestingly, the structure-activity relationship for F16BPase inhibition differs from that of EGFR inhibition. By introducing specific polar functional groups at the 2-position of the quinazoline ring, selectivity for F16BPase over EGFR can be achieved. acs.orgnih.gov This demonstrates the chemical tractability of the quinazoline scaffold for creating highly selective inhibitors for distinct enzyme targets.
Aldose Reductase and PI3K Pathway Modulation
The versatility of the quinazolinone scaffold extends to the inhibition of enzymes involved in other significant pathways, such as the polyol pathway and the PI3K/Akt signaling cascade.
Aldose Reductase Inhibition: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. Novel quinazolinone-based derivatives have been developed as potent aldose reductase inhibitors. nih.govtandfonline.comnih.govtandfonline.com For instance, a series of quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives exhibited IC50 values in the low nanomolar range. nih.govtandfonline.com The most active compound in one study, 5i, had an IC50 of 2.56 nM, making it significantly more potent than the marketed drug epalrestat. nih.govtandfonline.com Molecular modeling studies have elucidated the binding modes of these inhibitors within the active site of the aldose reductase enzyme. nih.gov
| Compound Series | Target | Most Potent Compound | IC50 Value |
| Quinazolinone-based 2,4-thiazolidinedione-3-acetic acids | Aldose Reductase | Compound 5i | 2.56 nM nih.govtandfonline.comtandfonline.com |
| Quinazolin-4(3H)-one derivatives with 4-bromo-2-fluorobenzylidene moiety | Aldose Reductase | Compound 9 (cyclohexyl-substituted) | Ki of 0.064 μM nih.gov |
PI3K Pathway Modulation: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Several quinazoline-based compounds have been reported to interfere with this pathway. semanticscholar.org Specifically, novel 2-amino-4-methylquinazoline derivatives have been discovered as highly potent class I PI3K inhibitors. researchgate.net Furthermore, a series of quinazolin-4-one based hydroxamic acids were designed as dual inhibitors of PI3K and histone deacetylases (HDACs). nih.gov These compounds showed high potency, with IC50 values often below 10 nM, particularly against PI3Kγ and PI3Kδ isoforms. nih.gov This dual-targeting approach represents a promising strategy for developing new cancer therapeutics.
Inhibition of Enzymes Involved in Cell Wall Biosynthesis (e.g., PBPs)
A significant mechanism of action for certain quinazolinone analogues is the inhibition of enzymes crucial for bacterial cell wall biosynthesis, particularly Penicillin-Binding Proteins (PBPs). This is a critical target in the development of new antibacterial agents, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Derivatives with a 4(3H)-quinazolinone core have been identified as novel, non-β-lactam inhibitors of PBPs. The primary resistance mechanism in MRSA is the acquisition of PBP2a, an enzyme that has a low affinity for most β-lactam antibiotics because its active site remains in a closed conformation. Quinazolinone analogues have been shown to circumvent this by binding to an allosteric site on PBP2a, located approximately 60 Å from the active site. This binding event induces a conformational change that opens the active site, rendering the enzyme susceptible to inhibition. This allosteric modulation makes PBP2a vulnerable to agents that would otherwise be ineffective.
Furthermore, these compounds can exhibit a dual-action mechanism by also inhibiting other essential PBPs, such as PBP1, which is vital for cell division in S. aureus. This multi-target approach is consistent with the mechanism of many effective antibiotics. The ability of these quinazolinone analogues to synergize with traditional β-lactam antibiotics like piperacillin highlights their potential in combination therapies to combat resistant infections.
| Compound | Modifications | Target(s) | MIC against S. aureus (μg/mL) |
|---|---|---|---|
| Compound 1 | Lead compound from in silico screening | PBP2a, PBP1 | 2 |
| Compound 2 | Analogue with optimized substitutions | PBP2a, PBP1 | 0.25 |
| Compound 73 | (E)-3-(5-carboxy-2-fluorophenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one | PBP2a (allosteric site) | Data not specified, acts synergistically |
Arginase Inhibition Mechanisms
Arginase is a binuclear manganese metalloenzyme that plays a critical role in the urea cycle by hydrolyzing L-arginine to L-ornithine and urea. Overexpression of arginase is implicated in various diseases, including cancer, where it leads to depletion of L-arginine, an amino acid essential for the proliferation and function of T and NK cells. Inhibition of arginase is therefore a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.
The most potent and well-characterized inhibitors of arginase are not based on the quinazoline scaffold but are derivatives of boronic acid. These compounds act as transition-state analogues. The mechanism involves the boronic acid moiety, B(OH)2, which is capable of chelating the two manganese ions in the enzyme's active site. Upon binding, the boron atom is attacked by a hydroxide ion, forming a tetrahedral boronate anion. This tetrahedral intermediate mimics the transition state of the natural substrate, L-arginine, during hydrolysis, thus leading to potent and stable inhibition of the enzyme.
The prototypical boronic acid-based arginase inhibitor is 2(S)-amino-6-boronohexanoic acid (ABH). Structure-activity relationship (SAR) studies have led to the development of highly potent derivatives by modifying the ABH scaffold to achieve additional interactions with active site residues. While the quinazoline structure itself is not directly associated with this specific inhibitory mechanism, the principles of transition-state mimicry employed by boronic acids are a key example of rational enzyme inhibitor design.
| Compound | Target Isoform(s) | Inhibitory Potency |
|---|---|---|
| 2(S)-amino-6-boronohexanoic acid (ABH) | hARG-1, hARG-2 | Kd = 5 nM (hARG-1), Ki = 8.5 nM (hARG-2) |
| Compound 21 | hARG-1 | IC50 = 0.8 nM |
| Compound 22 | hARG-1 | IC50 = 1.6 nM |
| Compound 23 | hARG-1 | IC50 = 0.8 nM |
Receptor Modulation and Agonism
Analogues of this compound have been shown to modulate the activity of several important receptor systems through agonistic or antagonistic actions.
EphA2 Receptor Activation
The EphA2 receptor is a receptor tyrosine kinase that is often overexpressed in various cancers, where its ligand-independent signaling can promote metastasis and invasion. Conversely, activation of EphA2 by its natural ligand, ephrin-A1, or by an agonistic molecule, can trigger tumor-suppressive pathways.
Doxazosin, a known α1-adrenoceptor antagonist with a 2-amino-6,7-dimethoxyquinazoline core, was identified as a small molecule agonist of the EphA2 receptor. researchgate.net It binds to the ligand-binding domain of EphA2, mimicking the action of ephrin-A1. whiterose.ac.uk This binding activates the receptor's kinase activity, leading to downstream signaling that inhibits pro-oncogenic pathways like Akt and ERK. whiterose.ac.uk A key consequence of this activation is the internalization and subsequent degradation of the EphA2 receptor, which reduces its levels on the cancer cell surface and thereby suppresses tumor cell migration and invasion. whiterose.ac.ukwhiterose.ac.uk
Lead optimization of the doxazosin scaffold has produced more potent and selective EphA2 agonists. For instance, dimeric analogues have been synthesized, with the length of the linker between the two quinazoline units being critical for activity. These novel agonists have shown improved potency in activating the EphA2 kinase and inducing its internalization. nih.gov
| Compound | Description | Activity |
|---|---|---|
| Doxazosin | Lead compound with a 2-amino-6,7-dimethoxyquinazoline core | Activates EphA2 at 50μM, induces receptor internalization whiterose.ac.uk |
| Compound 24 | Analogue with a bulky amide moiety | Improved EphA2 activation compared to Doxazosin nih.gov |
| Compound 27 | Dimeric analogue with a twelve-carbon linker | Superior potency in activating EphA2 and inducing cell death nih.gov |
Dopamine Receptor Agonist Activity (for related scaffolds)
While direct dopamine receptor agonism is not a widely reported mechanism for the quinazoline scaffold itself, structurally related heterocyclic systems, such as tetrahydroisoquinolines (THIQs), have demonstrated significant activity at dopamine receptors. nih.gov The THIQ skeleton can be seen as a reduced, non-aromatic analogue of the quinazoline ring system.
Certain THIQ derivatives have been found to act as agonists at D2-like dopamine receptors. nih.gov Dopamine receptor agonists are crucial in therapeutics, particularly for managing conditions like Parkinson's disease. nih.gov The mechanism of these agonists involves binding to and activating dopamine receptors, mimicking the effect of the endogenous neurotransmitter dopamine. This activation can trigger downstream signaling cascades, such as the inhibition of adenylyl cyclase, leading to the desired physiological response. The antidopaminergic effects of some THIQs suggest they can displace dopamine agonists from their binding sites, indicating a direct interaction with the receptor. nih.gov
Modulation of Chemosensory Receptors
The modulation of chemosensory receptors by quinazoline analogues is an emerging area of investigation. A key example of this is the inhibition of quorum sensing (QS) in pathogenic bacteria like Pseudomonas aeruginosa. Quorum sensing is a sophisticated cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation, based on population density. This process relies on the production and detection of small signal molecules (autoinducers), which bind to specific transcriptional regulators.
Quinazolinone derivatives have been developed as potent inhibitors of PqsR (also known as MvfR), a key transcriptional regulator in the P. aeruginosa QS system. PqsR is activated by its native ligands, HHQ and PQS. Quinazolinone-based inhibitors are designed to be structural mimics of these autoinducers and act as competitive antagonists. By binding to the ligand-binding domain of PqsR, these compounds prevent the receptor from being activated by its natural ligands. This blockade disrupts the entire QS cascade, leading to a significant reduction in the production of virulence factors, such as pyocyanin, and a decrease in biofilm formation, thereby attenuating the pathogenicity of the bacteria without exerting bactericidal pressure that could lead to resistance. This mechanism represents a form of chemosensory modulation, as it interferes with the bacterium's ability to "sense" its chemical environment and population density.
| Compound | Description | Inhibitory Potency (IC50) |
|---|---|---|
| Compound 18 | 6-chloro-3((2-pentylthiazol-4-yl)methyl)quinazolin-4(3H)-one | < 300 nM |
| Compound 19 | 6-chloro-3((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one | < 300 nM |
| Compound 61 | (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile | 1 µM |
| Compound 8q | Quinazolinone disulfide analogue | 4.5 µM |
| Compound 6b | Analogue from rational design | Inhibited pqs system by 73.4% at 100 µM |
Other Investigated Mechanisms of Action
Beyond the aforementioned mechanisms, the versatile 2-aminoquinazoline (B112073) scaffold has been successfully utilized to develop potent and selective antagonists for other key receptors. A notable example is the targeting of the adenosine (B11128) A2A receptor (A2AR).
A2ARs are G protein-coupled receptors that are highly expressed in the central nervous system and immune cells. They are recognized as important therapeutic targets for neurodegenerative diseases and for cancer immunotherapy. Researchers have identified 2-aminoquinazoline derivatives as a promising scaffold for designing novel A2AR antagonists.
Starting from hits like 6-bromo-4-(furan-2-yl)quinazolin-2-amine, extensive SAR studies have been conducted. These studies have shown that substitutions at the C6 and C7 positions of the quinazoline ring, as well as the introduction of aminoalkyl chains at the C2-amino group, can significantly enhance antagonist activity and improve physicochemical properties like solubility. These compounds act by competitively binding to the A2A receptor, preventing its activation by endogenous adenosine. This blockade inhibits the downstream signaling pathway, which involves an increase in intracellular cyclic AMP (cAMP). The efficacy of these antagonists is often confirmed in functional assays that measure the inhibition of agonist-induced cAMP production.
| Compound | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, µM) |
|---|---|---|
| Compound 1 (6-bromo-4-(furan-2-yl)quinazolin-2-amine) | 20 | Not specified |
| Compound 5m | 5 | 6 |
| Compound 9x | 21 | 9 |
| Compound 10d | 15 | 5 |
Cell Cycle Arrest and Apoptosis Induction
The anticancer potential of quinazolinone derivatives is often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis, in cancer cells. While specific studies on this compound are limited, research on related quinazolinone analogues provides insight into these mechanisms.
Derivatives of quinazolin-4(3H)-one have been shown to induce cell cycle arrest at different phases. For instance, certain 2-thioquinazolin-4(3H)-one conjugates have been found to cause G2/M phase cell cycle arrest in melanoma cells mdpi.com. This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. Another study on a novel quinazolin-4(3H)-one derivative, BIQO-19, demonstrated its antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to existing therapies nih.gov. The mechanism of action for some quinazolinone derivatives involves the inhibition of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) mdpi.com.
In addition to cell cycle arrest, the induction of apoptosis is a crucial mechanism for the anticancer activity of these compounds. Dihydroquinazolin-4(1H)-one derivatives have been shown to trigger apoptosis in breast cancer cells by facilitating the release of cytochrome c from the mitochondria into the cytoplasm. This event initiates a cascade of caspase activation, specifically caspase-9 and subsequently caspase-3/7, leading to apoptotic cell death mdpi.com. Furthermore, some derivatives have been observed to increase the activity of caspase-8, which can inhibit the pro-survival NF-κB signaling pathway mdpi.com. A series of novel 4-Hydroxyquinazoline derivatives have also been reported to induce apoptosis in primary PARP-inhibitor-resistant cell lines in a concentration-dependent manner mdpi.com.
The table below summarizes the effects of some quinazolinone analogues on cell cycle and apoptosis.
| Compound Class | Cell Line | Effect | Reference |
| 2-thioquinazolin-4(3H)-one conjugates | A-375 melanoma | G2/M phase cell cycle arrest, apoptosis induction | mdpi.com |
| Dihydroquinazolin-4(1H)-one derivatives | MCF-7 breast cancer | Cytochrome c release, caspase activation, apoptosis | mdpi.com |
| 4-Hydroxyquinazoline derivatives | HCT-15, HCC1937 | Concentration-dependent apoptosis induction | mdpi.com |
Inhibition of Tumor Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. While direct studies on the effect of this compound analogues on these processes are not extensively documented, the broader class of quinazoline derivatives has shown promise in this area. The mechanisms often involve the inhibition of signaling pathways that regulate the cellular machinery responsible for cell movement and tissue degradation.
Angiogenesis Suppression
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. Several quinazoline derivatives have been investigated for their anti-angiogenic properties.
Notably, a series of novel 4-anilino-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-angiogenic effects nih.gov. One of the lead compounds from this series, designated as RB1, demonstrated significant anti-angiogenic activity. In vivo studies revealed that this compound could reduce vessel sprouting in the peritoneum of treated mice and induce an avascular zone in a chorioallantoic membrane (CAM) model nih.gov. Molecular docking studies suggested that the anti-angiogenic effect of this compound could be attributed to its dual inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) nih.gov. The inhibition of these receptor tyrosine kinases is a well-established strategy for suppressing tumor-induced angiogenesis.
Another study focused on 6,7-dimethoxy-quinazolin-4-yl-amino-thiophene-2-carboxamides as potent inhibitors of VEGF receptors 1 and 2, which are key mediators of angiogenesis researchgate.net. These findings underscore the potential of the 6,7-dialkoxyquinazoline scaffold as a template for the development of novel anti-angiogenic agents.
Antiviral Action (e.g., SARS-CoV-2, MERS-CoV)
In recent years, 2-aminoquinazolin-4(3H)-one derivatives have emerged as a promising class of antiviral agents, particularly against coronaviruses such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).
A number of studies have focused on the design, synthesis, and biological evaluation of these derivatives for their inhibitory effects on these viruses nih.govresearchgate.netnih.gov. Through structure-activity relationship (SAR) studies, researchers have identified several potent compounds. For instance, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) exhibited significant anti-SARS-CoV-2 activities with IC50 values of less than 0.25 μM, and anti-MERS-CoV activities with IC50 values below 1.1 μM, with no observed cytotoxicity at concentrations up to 25 μM nih.govresearchgate.net.
Further optimization of a lead 2-aminoquinazolin-4-(3H)-one compound, which showed potent antiviral effects against SARS-CoV-2 (IC50 = 0.23 μM), led to the development of N-substituted quinazolinone derivatives with improved pharmacokinetic properties while retaining their inhibitory activity nih.govmdpi.com. Acetylated derivatives, in particular, demonstrated potent inhibitory activity against SARS-CoV-2 nih.gov. These findings suggest that the 2-aminoquinazolin-4(3H)-one scaffold is a valuable starting point for the development of effective antiviral therapies against coronaviruses.
The table below highlights the antiviral activity of selected 2-aminoquinazolin-4(3H)-one analogues.
| Compound | Virus | IC50 | Cytotoxicity (CC50) | Reference |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | SARS-CoV-2 | < 0.25 μM | > 25 μM | nih.govresearchgate.net |
| 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) | MERS-CoV | < 1.1 μM | > 25 μM | nih.govresearchgate.net |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) | SARS-CoV-2 | < 0.25 μM | > 25 μM | nih.govresearchgate.net |
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) | MERS-CoV | < 1.1 μM | > 25 μM | nih.govresearchgate.net |
| Lead 2-aminoquinazolin-4-(3H)-one | SARS-CoV-2 | 0.23 μM | Not specified | nih.govmdpi.com |
| Acetylated derivative 2a | SARS-CoV-2 | 0.33 μM | Not specified | nih.gov |
| Acetylated derivative 2b | SARS-CoV-2 | 0.29 μM | Not specified | nih.gov |
| Acetylated derivative 2c | SARS-CoV-2 | 0.11 μM | Not specified | nih.gov |
Computational Chemistry and in Silico Approaches in the Study of 2 Amino 6,7 Diethoxyquinazolin 4 1h One
Molecular Docking Simulations for Ligand-Target Interactions
Studies on quinazolinone derivatives have demonstrated their ability to interact with a range of protein targets. For instance, docking studies of 4-anilinoquinazoline (B1210976) derivatives have revealed their binding modes with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In one such study, the most potent compound, bearing a diethylamine (B46881) and a 4-bromo-2-fluoroaniline (B1266173) moiety, exhibited binding energies of -6.39 and -8.24 kcal/mol with EGFR and VEGFR-2, respectively. ijcce.ac.ir The higher affinity for VEGFR-2 was attributed to the flexibility of the diethylamine group and lower steric hindrance. ijcce.ac.ir
Similarly, molecular docking has been employed to understand the interactions of quinazolinone derivatives with other cancer-related targets such as Topoisomerase II, c-Met, and Estrogen Receptor Alpha (ERα). nih.gov These studies have consistently highlighted the importance of the quinazoline (B50416) scaffold in forming key interactions within the binding pockets of these proteins. For example, hydrogen bonding interactions with critical residues like Met796 in EGFR and Cys919 in VEGFR-2 have been identified as crucial for the inhibitory activity of 6,7-disubstituted-4-anilinoquinazolines. semanticscholar.org
Table 1: Summary of Molecular Docking Studies on Quinazolinone Derivatives
| Target Protein | PDB ID | Key Interacting Residues | Reference |
|---|---|---|---|
| EGFR | 1M17, 2ITO | Met796, A719, L764, G772 | ijcce.ac.irnih.govresearchgate.netnih.gov |
| VEGFR-2 | 3WZE | Cys919 | ijcce.ac.irnih.govsemanticscholar.org |
| Topoisomerase II | 5ZAD | - | nih.gov |
| c-Met | 3U6I | - | nih.govresearchgate.net |
| Estrogen Receptor Alpha (ERα) | 3ERT | - | nih.govresearchgate.net |
| Abl-Tyrosine kinase | 1IEP | - | researchgate.net |
| Human Androgen Receptor | 3V49 | - | researchgate.net |
| Cyclin-dependent kinase 2 (CDK2) | - | - | researchgate.net |
| Butyrylcholinesterase | - | - | researchgate.net |
| Human gamma-aminobutyric acid receptor | - | - | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me For quinazolinone derivatives, 2D and 3D-QSAR models have been developed to identify the key structural features that govern their activity against various targets. igi-global.comnih.govresearchgate.netrsc.orgunar.ac.idresearchgate.net
In a typical QSAR study, a dataset of quinazolinone analogues with known biological activities is used to build a predictive model. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods are then employed to generate a QSAR equation that correlates these descriptors with the observed activity.
For example, a 3D-QSAR study on quinazolinone derivatives as MMP-13 inhibitors resulted in reliable CoMFA and CoMSIA models. nih.gov The contour maps from these models indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary factors influencing the inhibitory activity. nih.gov Similarly, a QSAR model for quinazolin-4(3H)-one derivatives as breast cancer inhibitors identified the importance of specific structural modifications for enhanced potency. researchgate.net The robustness of these models is typically validated through internal and external validation techniques, ensuring their predictive power for new, untested compounds. researchgate.netunar.ac.id
Table 2: Overview of QSAR Studies on Quinazolinone Derivatives
| Model Type | Target | Key Statistical Parameters | Important Structural Features Identified | Reference |
|---|---|---|---|---|
| 3D-QSAR (CoMFA, CoMSIA) | MMP-13 Inhibitors | q² = 0.646-0.704, r² = 0.992 | Electrostatic, hydrophobic, and H-bond acceptor fields | nih.gov |
| QSAR | Breast Cancer Inhibitors | R² = 0.919, Q²cv = 0.819 | Structural modifications enhancing potency | researchgate.net |
| 3D-QSAR | EGFR Inhibitors | - | Information for designing more potent inhibitors | unar.ac.id |
| G-QSAR | Antitubercular Activity | - | Flexibility to study molecular substitution sites | rasayanjournal.co.in |
| QSAR | Anticonvulsant Inhibitors | R² = 0.934, Q² = 0.8695 | Correlation of structural properties with anticonvulsant activity | researchgate.net |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.gov This technique complements the static picture provided by molecular docking by revealing the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov
For quinazolinone derivatives, MD simulations have been employed to validate docking poses and to gain a deeper understanding of their binding mechanisms. nih.govresearchgate.netnih.govabap.co.infigshare.comnih.gov For instance, a 10 ns MD simulation of quinazolinone-based MMP-13 inhibitors revealed that hydrogen bonding interactions with residues Ser250 and Gly248 were crucial for the stability of the complex. nih.gov In another study, MD simulations of quinazoline compounds with bacterial proteins FtsZ and GyrB were used to assess the stability and binding interactions of potential antibacterial agents. abap.co.in
These simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. The insights gained from MD simulations are invaluable for the rational design of more potent and selective inhibitors.
Table 3: Summary of Molecular Dynamics Simulation Studies on Quinazolinone Derivatives
| Target Protein | Simulation Time | Key Findings | Reference |
|---|---|---|---|
| MMP-13 | 10 ns | Enhanced hydrogen bonding with Ser250 and Gly248 is crucial for stability. | nih.gov |
| FtsZ and GyrB | - | Assessed stability and binding interactions of potential antibacterial agents. | abap.co.in |
| EGFR, VEGFR2, c-Met, ERα, Topoisomerase II | 100 ns | Confirmed the stability of ligand-receptor complexes and structural compatibility. | nih.gov |
| PARP1 and STAT3 | 100 ns | Investigated the dynamic behavior of dual inhibitors. | figshare.com |
| EGFR-TK | - | Confirmed Met 769 as a crucial residue for inhibitor interaction. | nih.gov |
Virtual Screening and De Novo Design of Quinazolinone Analogues
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.govmdpi.com This approach has been successfully applied to the discovery of novel quinazolinone-based inhibitors. nih.govnih.govmdpi.com
In a typical virtual screening workflow, a library of compounds is docked into the active site of a target protein, and the resulting poses are scored based on their predicted binding affinity. The top-scoring compounds are then selected for further experimental testing. For example, a virtual screening of a diverse library of compounds led to the identification of 15 quinazolinone derivatives with high predicted binding energies to the EGFR active site. nih.gov
Building on the knowledge gained from docking, QSAR, and MD simulations, de novo design techniques can be used to create novel quinazolinone analogues with improved properties. These methods use computational algorithms to generate new molecular structures that are predicted to have high affinity and selectivity for the target of interest.
Table 4: Examples of Virtual Screening Approaches for Quinazolinone Analogues
| Screening Method | Target | Library Size | Key Outcomes | Reference |
|---|---|---|---|---|
| Ligand and Structure-Based | PARP1 Inhibitors | - | Discovery of potential inhibitors | dovepress.com |
| Docking-Based | EGFR Inhibitors | 106 compounds | Identification of 15 derivatives with high binding energy | nih.gov |
| Consensus Scoring | Mycobacterium tuberculosis DNA Gyrase B | 5462 ligands | Identification of a pyrrolo[1,2-a]quinazoline derivative as a potent inhibitor | nih.gov |
| Docking-Based | AKT1 Inhibitors | In-house database of 10 compounds | Identification of promising orally bioavailable anticancer drug candidates | mdpi.com |
In Silico Prediction of Pharmacological Profiles Relevant to Research
In silico methods are increasingly being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates in the early stages of discovery. tandfonline.comnih.govresearchgate.netresearchgate.netrsc.org For 2-amino-6,7-diethoxyquinazolin-4(1H)-one and its analogues, predicting these pharmacological properties is crucial for assessing their drug-likeness and potential for further development.
Various computational models and software are available to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. For instance, in silico ADMET predictions for a series of quinazolinone derivatives as EGFR inhibitors suggested that they possess promising drug-like properties, with a low risk of toxicity and favorable metabolic and excretion profiles. researchgate.net Similarly, ADMET predictions for quinazoline-Schiff base conjugates were performed to evaluate their pharmacokinetic profiles for potential use as multi-target inhibitors of SARS-CoV-2 proteins. nih.gov
These in silico predictions help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost associated with drug development.
Table 5: Predicted ADMET Properties of Quinazolinone Derivatives from In Silico Studies
| Compound Series | Predicted Property | Significance | Reference |
|---|---|---|---|
| Antimicrobial Quinazolinones | Drug-likeness, Bioavailability | Most compounds fit Lipinski's rule and have good bioavailability. | tandfonline.com |
| Quinazoline-Schiff Base Conjugates | Pharmacokinetic Profile | Prediction of suitability as multi-target inhibitors. | nih.gov |
| EGFR Inhibitors | Drug-like Properties, Low Toxicity | Promising candidates for oral drug development. | researchgate.net |
| Pyrazolylaminoquinazoline Derivatives | Toxicity Profile | Identification of derivatives with low predicted toxicity. | researchgate.net |
| PARP-1 Inhibitors | ADMET Profile | Newly synthesized compounds could serve as a new framework for inhibitor discovery. | rsc.org |
Future Perspectives and Emerging Research Directions for 2 Amino 6,7 Diethoxyquinazolin 4 1h One
Exploration of Novel Therapeutic Applications for this Scaffold
The quinazolinone scaffold is a cornerstone in the development of targeted cancer therapies, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) targeting protein kinases. biomedres.usfrontiersin.org Future research on 2-Amino-6,7-diethoxyquinazolin-4(1H)-one is likely to extend beyond this established area into new therapeutic domains. The inherent versatility of the quinazoline (B50416) nucleus allows for the exploration of its potential against a wide array of diseases.
Key areas for future therapeutic exploration include:
Neurodegenerative Diseases: Given the ability of some quinazolinones to penetrate the blood-brain barrier, investigating derivatives for activity against targets implicated in Alzheimer's or Parkinson's disease is a promising avenue. nih.gov
Infectious Diseases: The scaffold has shown potential as an antibacterial, antifungal, and antiviral agent. nih.govijpsi.org Future work could focus on developing potent and specific antimicrobial agents derived from the this compound core to combat drug-resistant pathogens.
Inflammatory Conditions: Certain quinazoline derivatives have demonstrated anti-inflammatory properties. ijpsi.org This opens the door to designing novel modulators of inflammatory pathways for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Metabolic Disorders: Research into quinazoline-based compounds as antidiabetic agents, targeting enzymes like alpha-amylase and alpha-glucosidase, suggests another potential therapeutic application for this scaffold. mdpi.com
The exploration of these applications will involve screening libraries of derivatives against a diverse panel of biological targets to identify new lead compounds for further optimization.
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of the quinazolinone core and its derivatives has evolved significantly, moving towards more efficient, sustainable, and complex molecular architectures. nih.govrsc.org Future synthetic efforts focused on the this compound scaffold will likely concentrate on creating more intricate and functionally diverse molecules.
Emerging synthetic strategies include:
Metal-Catalyzed Cross-Coupling Reactions: Techniques utilizing catalysts like palladium, copper, and rhodium enable the direct functionalization of the quinazolinone core through C-H bond activation. chim.itnih.gov This allows for the introduction of a wide variety of substituents to fine-tune the molecule's biological activity. chim.it
Organocatalysis: The use of small organic molecules as catalysts offers a greener and often more selective alternative to metal-based catalysis for synthesizing quinazolinone derivatives. nih.gov
Multi-Component Reactions (MCRs): These one-pot reactions, where multiple starting materials react to form a complex product, provide a rapid and efficient way to build libraries of diverse quinazolinone derivatives for high-throughput screening. nih.govresearchgate.net
Fused Heterocyclic Systems: The synthesis of 2,3-fused quinazolinones, which involves constructing additional rings onto the core structure, can enhance the rigidity and planarity of the molecule, potentially leading to improved binding affinity with biological targets. rsc.org
These advanced methods will be crucial for generating novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.
| Synthetic Strategy | Catalyst/Reagent Example | Key Advantage |
| Metal-Catalyzed C-H Activation | Palladium (Pd), Copper (Cu), Rhodium (Rh) | Direct and versatile functionalization of the core scaffold. chim.itnih.gov |
| Organocatalysis | Triethanolamine (TEOA), Trifluoroacetic acid (TFA) | Environmentally friendly and often provides high stereoselectivity. nih.gov |
| Multi-Component Reactions | Not catalyst-specific | High efficiency and rapid generation of molecular diversity. nih.gov |
| Fused System Synthesis | Cascade reactions, Cycloadditions | Creates rigid, planar molecules with potentially higher target affinity. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.gov For a scaffold like this compound, AI can be instrumental in navigating the vast chemical space to identify derivatives with the highest potential.
Applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data from other quinazolinone derivatives to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel, untested analogs.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for binding to a specific biological target. nih.gov
Virtual High-Throughput Screening: AI can rapidly screen vast virtual libraries of compounds to identify promising candidates for synthesis and biological testing, saving significant time and resources compared to traditional screening methods.
Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for complex target molecules, analyzing retrosynthetic pathways to find the most viable options.
By integrating these computational approaches, researchers can adopt a more targeted and efficient strategy for developing new drugs based on the this compound structure.
Investigation of Polypharmacology and Multi-Targeting Strategies
Complex diseases like cancer often involve multiple biological pathways. nih.govresearchgate.net A single drug that can modulate several targets simultaneously—a concept known as polypharmacology—can offer advantages over single-target agents, including increased efficacy and a lower likelihood of drug resistance. frontiersin.orgresearchgate.net The quinazoline scaffold is well-suited for the design of multi-target inhibitors. nih.govnih.gov
Future research on this compound will likely focus on:
Multi-Kinase Inhibition: Many quinazoline-based anticancer agents inhibit multiple Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, and PDGFR. nih.govnih.gov Derivatives of the target compound could be designed to have a specific, optimized profile of kinase inhibition.
Hybrid Molecule Design: This strategy involves covalently linking the quinazolinone pharmacophore with another bioactive moiety to create a single hybrid molecule that acts on two distinct targets. rsc.org For example, combining the scaffold with a DNA-damaging agent or a histone deacetylase (HDAC) inhibitor. researchgate.net
Inhibition of Diverse Target Classes: Research has shown that quinazolines can inhibit not only kinases but also other crucial cellular components like microtubules and enzymes such as PARP-1 (Poly(ADP-ribose)polymerase-1). nih.govbiomedres.usnih.gov Designing derivatives that simultaneously target these different classes of proteins is a key emerging direction.
This multi-targeting approach represents a sophisticated strategy to tackle complex diseases more effectively.
| Target Combination Example | Therapeutic Area | Rationale |
| EGFR and VEGFR-2 | Cancer | Simultaneously inhibits tumor cell proliferation and angiogenesis (blood vessel formation). nih.gov |
| Microtubules and RTKs | Cancer | Combines cytotoxic effects (disrupting cell division) with anti-angiogenic activity. nih.gov |
| DHFR and Thymidylate Synthase | Cancer | Blocks two key enzymes in the folate pathway, essential for DNA synthesis. nih.govnih.gov |
| Kinases and PARP-1 | Cancer | Inhibits signaling pathways while also preventing DNA repair in cancer cells. biomedres.usnih.gov |
Development of Prodrugs and Targeted Delivery Systems (academic aspect only, not dosage)
A major challenge in drug development is ensuring that a therapeutic agent reaches its intended site of action in the body with minimal exposure to healthy tissues. Prodrugs and targeted delivery systems are two key strategies to achieve this. A prodrug is an inactive or less active molecule that is converted into the active drug within the body, often at the target site. ijpsjournal.comacs.org
Future academic research on this compound could explore:
Enzyme-Activated Prodrugs: This involves designing a prodrug that is activated by an enzyme that is overexpressed in the target tissue, such as cancer cells. For instance, a quinazolinone prodrug was designed to be activated by sulfatase 1 (SULF1), an enzyme found on the surface of pancreatic cancer cells. nih.gov This approach ensures that the active, and potentially cytotoxic, drug is released preferentially at the tumor site.
Targeted Nanoparticle Delivery: The active quinazolinone derivative can be encapsulated within or conjugated to nanomaterials like liposomes or polymers. jddtonline.info These nanoparticles can be further decorated with targeting ligands (e.g., antibodies, peptides, or small molecules like folic acid) that bind to receptors specifically expressed on target cells, thereby enhancing drug accumulation at the desired location. jddtonline.infounipd.it This strategy can improve therapeutic efficacy while reducing systemic side effects.
These advanced delivery strategies hold the potential to significantly enhance the therapeutic index of future drugs derived from the this compound scaffold.
Q & A
Q. What are the established synthetic routes for 2-amino-6,7-diethoxyquinazolin-4(1H)-one, and how do traditional methods compare to modern approaches?
Traditional synthesis often involves multi-step reactions using nitrohomoveratric acid and polyphosphoric acid (PPA) to form intermediates like 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one, followed by nitrogen substitution . Modern approaches, such as microwave-assisted one-pot synthesis, eliminate catalysts and reduce reaction time. For example, glycol-based microwave reactions achieve high yields (85–92%) under controlled temperature (120–140°C) and pressure . Key parameters to optimize include solvent selection, reaction time, and purification techniques (e.g., column chromatography).
Q. Which analytical techniques are recommended for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- HPLC with UV detection (λ = 254–280 nm) for quantitative purity analysis.
- Mass spectrometry (MS) for molecular weight verification (expected [M+H]⁺ = 265.28).
- X-ray crystallography (if single crystals are obtained) to resolve stereochemical ambiguities .
Q. How does the compound’s stability vary under different storage conditions?
The compound is light-sensitive and degrades at room temperature. Optimal storage conditions are 2–8°C in amber vials under inert gas (e.g., argon). Stability assays using accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring can quantify degradation products (e.g., ethoxy group hydrolysis) .
Q. What preliminary assays are used to evaluate its biological activity?
- Molecular docking to predict binding affinity with targets like kinase enzymes or DNA helicases.
- In vitro cytotoxicity assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
- Enzyme inhibition studies (e.g., tyrosine kinase or topoisomerase II) using fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to improve yield and scalability?
Key variables include:
- Temperature : 120–140°C maximizes reaction efficiency without decomposition.
- Solvent : Glycol enhances microwave absorption and reduces byproducts.
- Residence time : 10–20 minutes balances yield (>90%) and energy consumption. Scalability requires transitioning from batch to continuous-flow reactors, adjusting power density (50–100 W/mL) .
Q. What strategies address low purity in crude synthesis products?
- Chromatographic purification : Reverse-phase HPLC with acetonitrile/water gradients (5→95% over 30 min).
- Recrystallization : Ethanol/water (7:3 v/v) at 4°C yields >98% purity.
- Byproduct suppression : Adding acetic anhydride during synthesis minimizes acetylated impurities .
Q. How should researchers resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines).
- Structural analogs : Compare activity of this compound with chloro- or methoxy-substituted derivatives (e.g., 2-chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one) to identify substituent-specific effects .
Q. What computational tools are suitable for studying structure-activity relationships (SAR)?
Q. How do structural analogs of this compound inform SAR studies?
Comparative analysis of analogs reveals:
Q. What solvent systems optimize its reactivity in downstream derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
